6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol
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Overview
Description
6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol is an organic compound known for its vibrant color and complex structure. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s molecular formula is C23H21ClN6O5, and it is often used in various industrial applications due to its stability and color properties .
Preparation Methods
The synthesis of 6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4,6-dinitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol under alkaline conditions to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can break the azo bond, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes such as enzyme activity, gene expression, and signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol include:
N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide: This compound shares a similar azo structure but differs in the substituents on the aromatic rings.
N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide: Another similar compound with different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
63133-84-6 |
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Molecular Formula |
C21H24ClN5O5 |
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[6-[(2-chloro-4,6-dinitrophenyl)diazenyl]-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethanol |
InChI |
InChI=1S/C21H24ClN5O5/c1-12-7-18-15(13(2)11-21(3,4)25(18)5-6-28)10-17(12)23-24-20-16(22)8-14(26(29)30)9-19(20)27(31)32/h7-10,13,28H,5-6,11H2,1-4H3 |
InChI Key |
NPSSNNKRWJZRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])CCO)(C)C |
Origin of Product |
United States |
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